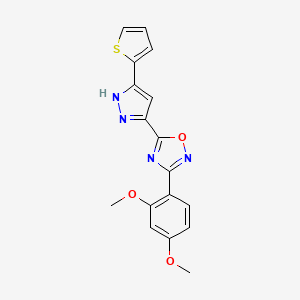

3-(2,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

説明

This compound (CAS: 1192556-04-9) features a 1,2,4-oxadiazole core substituted at the 3-position with a 2,4-dimethoxyphenyl group and at the 5-position with a pyrazole ring bearing a thiophen-2-yl moiety. Its molecular formula is C₁₇H₁₄N₄O₃S, with a molecular weight of 354.38 g/mol . The methoxy groups enhance solubility and electron-donating properties, while the thiophene and pyrazole rings contribute to aromatic interactions, making it relevant for pharmacological applications.

特性

IUPAC Name |

3-(2,4-dimethoxyphenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S/c1-22-10-5-6-11(14(8-10)23-2)16-18-17(24-21-16)13-9-12(19-20-13)15-4-3-7-25-15/h3-9H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWVHXRLIMUJKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the following steps:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a suitable α,β-unsaturated carbonyl compound under acidic or basic conditions.

Formation of the Oxadiazole Ring: The next step involves the cyclization of the pyrazole intermediate with a nitrile oxide, which is generated in situ from a suitable precursor such as a nitroalkane or an oxime.

Introduction of the Methoxyphenyl and Thiophenyl Groups: The final step involves the introduction of the methoxyphenyl and thiophenyl groups through a series of substitution reactions. This can be achieved using appropriate aryl halides and thiophenyl derivatives under palladium-catalyzed cross-coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity.

化学反応の分析

Types of Reactions

3-(2,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and thiophenyl derivatives are typical.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives, including this compound. Research indicates that compounds containing the oxadiazole ring exhibit significant activity against a range of bacteria and fungi.

-

Antibacterial Properties :

- The compound has shown effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with some derivatives displaying enhanced activity compared to standard antibiotics .

- A study indicated that modifications in the substituents on the oxadiazole ring could enhance antibacterial efficacy, suggesting a structure-activity relationship that can be exploited for drug development .

- Antifungal Activity :

Anti-HCV Activity

Some derivatives of oxadiazoles have been investigated for their antiviral properties, particularly against Hepatitis C Virus (HCV). The mechanism often involves inhibition of viral replication, making these compounds candidates for further development in antiviral therapies .

Case Study 1: Antimicrobial Screening

In a comprehensive study published in Chemistry Proceedings, various oxadiazole derivatives were synthesized and screened for antimicrobial activity. The results showed that specific substitutions on the oxadiazole significantly improved antibacterial and antifungal activities compared to their parent compounds .

| Compound | Activity Against Gram-Negative | Activity Against Gram-Positive | Antifungal Activity |

|---|---|---|---|

| Compound A | High | Moderate | Low |

| Compound B | Moderate | High | Moderate |

| 3-(2,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole | High | Low | High |

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications at the 2 and 4 positions of the phenyl ring significantly influenced the biological activities of the synthesized compounds. This study provided insights into how structural changes can lead to enhanced potency against specific microbial strains .

作用機序

The mechanism of action of 3-(2,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.

Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response.

類似化合物との比較

Structural and Physicochemical Comparisons

Key structural analogs differ in substituents on the oxadiazole and pyrazole rings, influencing electronic properties, solubility, and bioactivity.

Electronic and Solubility Profiles

- Electron-Donating Groups : The 2,4-dimethoxyphenyl group in the target compound improves solubility and may enhance binding to polar biological targets compared to nitro or bromo substituents .

- Steric Effects : Bulky substituents like isopropyl () may hinder molecular packing, affecting crystallinity and bioavailability.

生物活性

The compound 3-(2,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant interest due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Structural Overview

The molecular structure of the compound can be represented as follows:

This structure integrates a 1,2,4-oxadiazole ring with a pyrazole and thiophene moiety, contributing to its unique pharmacological profile.

Antimicrobial Activity

Oxadiazole derivatives have been reported to exhibit notable antimicrobial properties. A systematic review highlighted that various oxadiazole compounds demonstrated significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Compounds containing the oxadiazole ring have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often in the low micromolar range .

- Antifungal Activity : Studies indicate that certain oxadiazole derivatives possess strong antifungal properties against species like Candida albicans .

Anticancer Activity

The anticancer potential of oxadiazole derivatives is well-documented. Research indicates that compounds similar to 3-(2,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole exhibit cytotoxic effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Example A | MCF-7 | 15.63 | |

| Example B | A549 | 1.95 - 4.24 | |

| Example C | A375 | 0.12 - 2.78 |

These values indicate that the compound may act similarly to established chemotherapeutics like doxorubicin.

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives have also been explored. Compounds have shown promise in inhibiting inflammatory pathways and cytokine production, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

- Dhumal et al. (2016) conducted research on a series of oxadiazoles with heterocyclic rings and reported significant antitubercular activity against Mycobacterium bovis BCG .

- Paruch et al. (2020) synthesized multiple 2,5-disubstituted oxadiazoles and tested their antibacterial activity, identifying several promising candidates for further development .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets. For example:

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole?

The synthesis typically involves cyclization reactions to form the oxadiazole core. A common approach includes:

- Step 1 : Condensation of a nitrile precursor (e.g., 3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile) with hydroxylamine to form an amidoxime intermediate.

- Step 2 : Reaction of the amidoxime with an activated carbonyl derivative (e.g., 2,4-dimethoxybenzoyl chloride) under thermal or microwave-assisted conditions to form the oxadiazole ring .

- Key variables : Solvent choice (DMF or ethanol), temperature (80–120°C), and catalysts (e.g., NaHCO₃). Yields range from 45% to 70%, depending on purification methods .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; thiophene protons at δ 7.1–7.5 ppm) .

- IR spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretch of oxadiazole) and 1250–1300 cm⁻¹ (C-O-C stretch of dimethoxy groups) validate core structural motifs .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. How does the compound’s solubility affect experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (CHCl₃). For biological assays, DMSO stock solutions (10 mM) are recommended, with dilution in aqueous buffers (<1% DMSO final concentration) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. What strategies resolve contradictory data in reaction yields or by-product formation during synthesis?

- Contradiction example : Microwave-assisted synthesis may improve yields (e.g., 70% vs. 45% for conventional heating) but increase side products due to rapid heating .

- Resolution : Optimize reaction time (10–15 minutes for microwave vs. 6–8 hours for thermal) and use gradient column chromatography (silica gel, hexane/EtOAc) to isolate pure product .

- Analytical validation : Monitor reactions via TLC and HPLC to track intermediate formation and purity .

Q. How can computational methods predict the compound’s biological activity?

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., 14-α-demethylase for antifungal activity; PDB ID: 3LD6). The thiophene and dimethoxyphenyl groups show high binding affinity to hydrophobic pockets .

- DFT calculations : Predict electronic properties (HOMO-LUMO gaps) to assess redox potential or stability under physiological conditions .

- SAR studies : Modify substituents (e.g., replacing methoxy with halogens) and compare docking scores to optimize activity .

Q. What are the implications of structural analogs in understanding this compound’s mechanism?

- Apoptosis induction : Analogous oxadiazoles (e.g., 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole) inhibit TIP47, an IGF-II receptor binding protein, suggesting a shared mechanism for anticancer activity .

- Antimicrobial activity : Triazole-thiazole hybrids (e.g., 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole) demonstrate that heterocycle diversity enhances target selectivity .

Q. How to address stability challenges in biological assays?

- pH-dependent degradation : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) using HPLC. Instability at acidic pH may require prodrug formulations .

- Light sensitivity : Store solutions in amber vials if the thiophene moiety causes photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。